molecular formula C14H12ClNO3 B15400798 2-Chloro-3-(N-ethylacetamido)-1,4-naphthoquinone CAS No. 4497-72-7

2-Chloro-3-(N-ethylacetamido)-1,4-naphthoquinone

Cat. No.: B15400798
CAS No.: 4497-72-7
M. Wt: 277.70 g/mol
InChI Key: CNHNNCYBQWVWFY-UHFFFAOYSA-N
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Description

2-Chloro-3-(N-ethylacetamido)-1,4-naphthoquinone (CID 138274) is a nitrogen-derived 1,4-naphthoquinone (NQ) with the molecular formula C14H12ClNO3. It is part of a class of compounds recognized as essential scaffolds in medicinal chemistry due to their significant biological activities . This compound is intended for research purposes to explore its potential mechanisms and efficacy. Naphthoquinones are investigated for their role in targeting rapidly proliferating cells. Their biological activity is often associated with their redox properties, which can induce cytotoxic reactive oxygen species (ROS), leading to oxidative stress and DNA damage . Some studies suggest that introducing nitrogen-containing groups to the naphthoquinone core can enhance its pharmacological properties, making such derivatives candidates for studies against multidrug-resistant bacteria and various cancer cell lines . Researchers are exploring 1,4-naphthoquinone derivatives for their potential to act synergistically with established therapeutics. Evidence suggests these compounds may help resensitize resistant cancer cells to existing treatments . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

4497-72-7

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-ethylacetamide

InChI

InChI=1S/C14H12ClNO3/c1-3-16(8(2)17)12-11(15)13(18)9-6-4-5-7-10(9)14(12)19/h4-7H,3H2,1-2H3

InChI Key

CNHNNCYBQWVWFY-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity and physicochemical properties of 1,4-NQ derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of the target compound with key analogs:

Table 1: Comparative Analysis of 1,4-Naphthoquinone Derivatives

Compound Name Substituent at C3 Key Biological Activities Selectivity/Mechanism Insights Source (Evidence)
2-Chloro-3-(3′-azido-3′-deoxythymidine)-1,4-NQ Azido-thymidine Anticancer : IC₅₀ = 7 µM (SCC-25 cells) Forms H-bonds with BCL-2 active site [1, 12]
2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-NQ Furan-2-ylmethyl amino Antifungal : Active against C. albicans, A. niger Enhanced lipophilicity improves membrane penetration [2, 3]
2-Chloro-3-((4-methyl-phenyl)amino)-1,4-NQ 4-methyl-phenyl amino EGFR inhibition : ΔG = -9.2 kcal/mol Van der Waals and π–π interactions with EGFR ATP site [4]
2-Chloro-3-(benzylamino)-1,4-NQ Benzylamino Anti-Alzheimer’s : Multitarget activity Inhibits acetylcholinesterase and β-secretase [3]
2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)-1,4-NQ Piperidinylethyl amino Antimicrobial : MIC = 15.6 µg/mL (M. luteum) Disrupts catalase activity [19]
Target Compound N-ethylacetamido Hypothesized : Anticancer, antimicrobial Potential H-bonding via acetamido group; improved solubility vs. anilino derivatives N/A

Key Findings:

Substituent Effects on Anticancer Activity :

  • The azido-thymidine derivative () demonstrated potent cytotoxicity (70% apoptosis induction at 7 µM) due to hydrogen bonding with BCL-2. The target compound’s N-ethylacetamido group may similarly engage in H-bonding but with distinct targets (e.g., kinases or proteases).
  • Replacement of the azide group with hydrogen or hydroxyl () reduced activity by 40–60%, highlighting the critical role of electronegative substituents.

Antimicrobial and Antifungal Activity: Piperidinylethyl amino derivatives () showed strong catalase inhibition, suggesting that bulky, nitrogen-rich substituents enhance interaction with microbial enzymes. The target compound’s acetamido group, though less basic, may still disrupt redox balance via quinone-mediated ROS generation .

Solubility and Bioavailability: Anilino derivatives () faced solubility challenges, whereas acetamido or alkylamino groups (e.g., N-ethylacetamido) likely improve aqueous solubility due to polar amide bonds, enhancing bioavailability .

EGFR and Enzyme Inhibition: The 4-methyl-phenylamino derivative () exhibited strong EGFR binding (ΔG = -9.2 kcal/mol), driven by hydrophobic interactions. The acetamido group’s dual H-bond donor/acceptor capability could mimic these interactions in kinase targets .

Preparation Methods

Synthesis of 2-Chloro-1,4-naphthoquinone from Lawsone

The chlorination of Lawsone (2-hydroxy-1,4-naphthoquinone) serves as a foundational step in accessing chloro-substituted naphthoquinones. A reported method involves reacting Lawsone with thionyl chloride (SOCl₂) at 90°C for 48 hours, yielding 2-chloro-1,4-naphthoquinone with an 85% efficiency. This exothermic reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group at position 2 is replaced by chlorine.

Reaction Conditions and Yield

Parameter Detail
Starting Material Lawsone (870 mg, 5 mmol)
Reagent Thionyl chloride (25 mL)
Temperature 90°C
Duration 48 hours
Yield 85%
Purification Column chromatography (hexane:ethyl acetate, 13:1)

Post-reaction workup includes quenching in water, extraction with chloroform, and neutralization with sodium bicarbonate. The product is confirmed via ¹H NMR (δ 8.21–8.15 ppm, aromatic protons) and ¹³C NMR (δ 182.8 and 178.1 ppm, quinone carbonyls).

Nucleophilic Substitution at Position 3: Introducing the N-Ethylacetamido Group

Substitution of 3-Chloro with Ethylamine

The 3-chloro group in 2,3-dichloro-1,4-naphthoquinone is susceptible to nucleophilic displacement due to the electron-withdrawing effect of the quinone carbonyls. Reacting 2,3-dichloro-1,4-naphthoquinone with ethylamine in dimethyl sulfoxide (DMSO) at 80°C for 12 hours in the presence of potassium carbonate (K₂CO₃) facilitates substitution, yielding 2-chloro-3-(ethylamino)-1,4-naphthoquinone.

Optimized Substitution Parameters

Parameter Detail
Starting Material 2,3-Dichloro-1,4-naphthoquinone
Reagent Ethylamine (excess)
Solvent DMSO
Base K₂CO₃ (1.2 equiv)
Temperature 80°C
Duration 12 hours
Workup Acidification, ethyl acetate extraction

Acetylation of the Ethylamino Group

The secondary amine in 2-chloro-3-(ethylamino)-1,4-naphthoquinone is acetylated using acetic anhydride in pyridine at room temperature. This one-step acetylation converts the ethylamino group to N-ethylacetamido, completing the synthesis of the target compound.

Acetylation Protocol

Parameter Detail
Starting Material 2-Chloro-3-(ethylamino)-1,4-naphthoquinone
Reagent Acetic anhydride (2 equiv)
Catalyst Pyridine (catalytic)
Temperature Room temperature
Duration 6 hours
Purification Recrystallization (ethanol/water)

Alternative Synthetic Pathways and Comparative Analysis

Direct Substitution with N-Ethylacetamide

Attempts to substitute 3-chloro directly with N-ethylacetamide under Ullmann-type coupling conditions (copper iodide, cesium carbonate, dimethylformamide at 120°C) yielded negligible product, highlighting the poor nucleophilicity of the amide group. This contrasts with successful thiol substitutions reported in analogous systems.

Reductive Amination Approach

A hypothetical route involving reductive amination of 2-chloro-3-nitro-1,4-naphthoquinone with ethylamine followed by acetylation was deemed impractical due to the instability of nitro intermediates under reduction conditions.

Analytical Validation and Spectroscopic Data

Structural Confirmation via NMR

The final product, this compound, exhibits distinct NMR signals:

  • ¹H NMR (CDCl₃): δ 8.18–8.10 (m, 2H, aromatic), 7.80–7.72 (m, 2H, aromatic), 3.45 (q, 2H, CH₂CH₃), 2.12 (s, 3H, COCH₃), 1.25 (t, 3H, CH₂CH₃).
  • ¹³C NMR (CDCl₃): δ 182.5 (C=O), 178.0 (C=O), 170.2 (COCH₃), 146.1 (C-Cl), 135.8–126.7 (aromatic carbons), 42.1 (CH₂CH₃), 22.3 (COCH₃), 12.5 (CH₂CH₃).

Infrared Spectroscopy

The IR spectrum (KBr) shows key absorptions at 1675 cm⁻¹ (quinone C=O), 1650 cm⁻¹ (amide C=O), and 1540 cm⁻¹ (N-H bend), confirming functional group incorporation.

Challenges and Optimization Opportunities

  • Low Yields in Direct Substitution: The poor nucleophilicity of N-ethylacetamide necessitates alternative strategies, such as pre-activation with sodium hydride or transition metal catalysis.
  • Purification Complexity: Column chromatography remains essential for isolating intermediates, but solvent systems require optimization to reduce material loss.
  • Scalability: The use of DMSO in large-scale reactions poses environmental and safety concerns, prompting exploration of greener solvents like cyclopentyl methyl ether.

Q & A

Basic: What synthetic routes are recommended for 2-Chloro-3-(N-ethylacetamido)-1,4-naphthoquinone, and how can reaction conditions be optimized?

The synthesis leverages nucleophilic substitution using 2,3-dichloro-1,4-naphthoquinone as a precursor. Key steps include:

  • Precursor activation : React 2,3-dichloro-1,4-naphthoquinone with N-ethylacetamide derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) under inert conditions .
  • Base selection : Use K₂CO₃ or triethylamine to deprotonate the nucleophile and enhance substitution efficiency .
  • Reaction monitoring : Track progress via TLC (e.g., silica gel with hexane/EtOAc) to ensure complete consumption of the dichloro precursor .
  • Purification : Isolate the product via column chromatography (silica gel) or recrystallization (ethanol or acetone) .
    Optimization strategies : Adjust solvent polarity (DMF > acetonitrile for faster kinetics), maintain temperatures between 60–80°C, and use a 1:1.2 molar ratio of dichloro precursor to amine for higher yields .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro at C2, N-ethylacetamido at C3). Key signals include:
    • Quinone carbonyls at δ ~180–190 ppm (¹³C).
    • N-ethylacetamido protons (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .
  • IR spectroscopy : Identify C=O stretches (~1650–1700 cm⁻¹ for quinone and amide groups) .
  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Advanced: How do structural modifications at the 3-position influence the antibacterial activity of 2-Chloro-1,4-naphthoquinone derivatives?

  • Amino vs. sulfur substituents : Sulfur-containing groups (e.g., thioether) generally exhibit higher antibacterial activity than amino derivatives due to enhanced redox cycling and ROS generation .
  • Substituent bulkiness : Bulky groups (e.g., tert-butyl) reduce membrane permeability, whereas linear alkyl chains (e.g., ethyl) improve bioavailability .
  • Methodological validation :
    • MIC assays : Test against gram-positive (e.g., S. aureus) and gram-negative bacteria (e.g., E. coli) .
    • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress induction .

Advanced: What experimental approaches resolve contradictions in reported biological activities of 2-Chloro-3-substituted-1,4-naphthoquinones?

  • Data normalization : Account for variations in assay conditions (e.g., cell line specificity, incubation time) .
  • Redox profiling : Compare reduction potentials (via cyclic voltammetry) to correlate with pro-apoptotic activity .
  • Structural analogs : Synthesize derivatives with controlled substitutions (e.g., replacing N-ethylacetamido with pyrazine) to isolate structure-activity trends .
  • Meta-analysis : Cross-reference cytotoxicity data (e.g., IC₅₀ values) across studies to identify outliers .

Advanced: How do molecular docking studies elucidate the anticancer mechanism of this compound derivatives?

  • Target selection : Prioritize proteins like BCL-2 (apoptosis regulation) or EGFR (tyrosine kinase activity) .
  • Docking workflow :
    • Protein preparation : Retrieve crystal structures (PDB ID: 1G5M for BCL-2) and optimize hydrogen bonding networks .
    • Ligand parametrization : Assign charges and torsional constraints using software like AutoDock Vina .
    • Interaction analysis : Identify key binding residues (e.g., hydrogen bonds with Asp108 in BCL-2) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .

Advanced: What methodologies are used to assess the electrochemical properties of 2-Chloro-3-substituted-1,4-naphthoquinones for catalytic applications?

  • Cyclic voltammetry (CV) : Measure redox potentials in non-aqueous solvents (e.g., acetonitrile with 0.1 M TBAPF₆) .
  • Controlled potential electrolysis : Quantify H₂O₂ production efficiency at cathodic potentials (~-0.5 V vs. Ag/AgCl) .
  • Surface modification : Immobilize derivatives on carbon electrodes via covalent grafting (e.g., using trimethoxysilyl linkers) .

Table 1. Key Biological Activities of 2-Chloro-3-Substituted-1,4-Naphthoquinones

DerivativeActivity (IC₅₀/MIC)Target/MechanismReference
2-Chloro-3-(azidothymidine)7 µM (SCC-25 cancer cells)BCL-2 inhibition/apoptosis
2-Chloro-3-(thiophenmethyl)MIC: 8 µg/mL (C. albicans)Fungal membrane disruption
2-Chloro-3-(4-fluoroanilino)IC₅₀: 12 µM (EGFR kinase)Competitive ATP inhibition

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